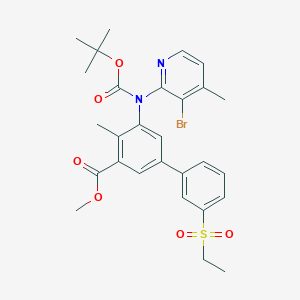

Methyl 5-((3-bromo-4-methylpyridin-2-yl)(tert-butoxycarbonyl)amino)-3'-(ethylsulfonyl)-4-methylbiphenyl-3-carboxylate

Description

Methyl 5-((3-bromo-4-methylpyridin-2-yl)(tert-butoxycarbonyl)amino)-3'-(ethylsulfonyl)-4-methylbiphenyl-3-carboxylate is a highly functionalized organic compound featuring a biphenyl core with multiple substituents, including a tert-butoxycarbonyl (Boc)-protected amine, a brominated pyridinyl moiety, an ethylsulfonyl group, and a methyl ester.

Properties

IUPAC Name |

methyl 3-[(3-bromo-4-methylpyridin-2-yl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-(3-ethylsulfonylphenyl)-2-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31BrN2O6S/c1-8-38(34,35)21-11-9-10-19(14-21)20-15-22(26(32)36-7)18(3)23(16-20)31(27(33)37-28(4,5)6)25-24(29)17(2)12-13-30-25/h9-16H,8H2,1-7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXISPCSTQZMVTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C(=C2)N(C3=NC=CC(=C3Br)C)C(=O)OC(C)(C)C)C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31BrN2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201100514 | |

| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 5-[(3-bromo-4-methyl-2-pyridinyl)[(1,1-dimethylethoxy)carbonyl]amino]-3′-(ethylsulfonyl)-4-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201100514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

603.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1415562-73-0 | |

| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 5-[(3-bromo-4-methyl-2-pyridinyl)[(1,1-dimethylethoxy)carbonyl]amino]-3′-(ethylsulfonyl)-4-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1415562-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 5-[(3-bromo-4-methyl-2-pyridinyl)[(1,1-dimethylethoxy)carbonyl]amino]-3′-(ethylsulfonyl)-4-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201100514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Methyl 5-((3-bromo-4-methylpyridin-2-yl)(tert-butoxycarbonyl)amino)-3'-(ethylsulfonyl)-4-methylbiphenyl-3-carboxylate is a complex organic compound with the molecular formula and a molecular weight of approximately 603.53 g/mol. This compound features a unique structural arrangement that includes a biphenyl moiety, a pyridine ring, and various functional groups such as tert-butoxycarbonyl and ethylsulfonyl. Its potential biological activity is under investigation, particularly in the context of its role as a peptide inhibitor and its interaction with various biological systems.

The compound's structure contributes to its biological activity, particularly through the presence of the bromine atom and the sulfonyl group, which enhance its reactivity. The synthesis typically involves multiple steps, including protecting group strategies and coupling reactions using intermediates like 5-bromo-4-methyl-pyridine derivatives.

Biological Activity Overview

This compound has been classified as a peptide inhibitor , which implies its ability to interfere with protein-protein interactions essential for various biological processes. Peptide inhibitors are known to modulate pathways involved in cell signaling, proliferation, and apoptosis.

The specific mechanism by which this compound exerts its biological effects is still being elucidated. However, similar compounds have demonstrated the capacity to induce degradation of proteins involved in critical cellular functions. For instance, studies on bromodomain and extraterminal (BET) protein degraders have shown that small molecules can efficiently induce degradation of BET proteins, leading to inhibition of cancer cell growth through apoptosis induction .

Case Studies

-

Peptide Inhibition Studies :

- Preliminary studies suggest that compounds with structural similarities to this compound can effectively inhibit specific peptide interactions in vitro. These studies often utilize cell lines to assess the compound's efficacy in modulating target protein levels.

-

Cancer Cell Line Experiments :

- Research involving BET protein inhibitors has highlighted their potential in cancer therapeutics. For example, compounds that induce degradation of BRD2, BRD3, and BRD4 proteins have been shown to significantly reduce tumor growth in xenograft models . The implications for this compound lie in its potential to similarly impact tumor biology through targeted protein interactions.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Bromo-4-methylpyridine | Contains bromine and methyl group on pyridine | Simpler structure; lacks biphenyl |

| Ethyl 5-(4-methylphenyl)-4-methylthiazole-2-carboxylate | Contains thiazole instead of pyridine | Different heterocyclic structure |

| Methyl 3-(3-bromophenyl)-2-(tert-butoxycarbonyl)aminopropanoate | Similar amine functionality | Different substitution pattern |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Medicinal Chemistry

The compound’s complexity aligns with kinase inhibitors or antiviral agents. For example:

- tert-butyl(5-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)furan-2-yl)methylcarbamate (Example 75, ): Structural Similarities: Both compounds incorporate Boc-protected amines and aromatic heterocycles (pyridine vs. pyrazolo[3,4-d]pyrimidine). Functional Differences: The chromenone and fluorophenyl groups in Example 75 confer distinct electronic properties compared to the bromopyridine and ethylsulfonyl groups in the target compound.

Physicochemical Properties

Research Findings and Limitations

- Lack of Direct Data: None of the provided evidence explicitly discusses the target compound. Structural comparisons rely on analogs with overlapping functional groups (e.g., Boc protection, sulfonyl moieties) .

- Synthetic Challenges : The ethylsulfonyl and bromopyridine groups may introduce steric hindrance, requiring optimized coupling conditions, as seen in compound 23’s use of LiHMDS .

Preparation Methods

Bromination and Methyl Group Introduction

Bromination of 4-methylpyridin-2-amine using N-bromosuccinimide (NBS) in acetic acid yields 3-bromo-4-methylpyridin-2-amine, with regioselectivity controlled by the directing effects of the amine and methyl groups. Subsequent methylation of the amine with methyl chloroformate under basic conditions (e.g., Et₃N in THF) furnishes the protected intermediate.

Boc Protection and Coupling

The tertiary amine is Boc-protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of 4-dimethylaminopyridine (DMAP). This intermediate is then coupled to the biphenyl core via a Buchwald-Hartwig amination, employing Pd₂(dba)₃ and Xantphos as catalytic system. Reaction conditions are optimized to prevent dehalogenation of the bromopyridine moiety:

| Parameter | Condition |

|---|---|

| Catalyst | Pd₂(dba)₃ (3 mol%) |

| Ligand | Xantphos (6 mol%) |

| Base | Cs₂CO₃ |

| Solvent | Toluene |

| Temperature | 110°C |

| Reaction Time | 18 hours |

Installation of the Ethylsulfonyl Group

The ethylsulfonyl substituent is introduced through a three-step sequence:

Thioether Formation

A thiolate intermediate is generated by treating 3-bromophenylmagnesium bromide with ethanethiol in THF at −78°C. This undergoes nucleophilic aromatic substitution (SNAr) with a pre-functionalized biphenyl bromide, yielding the ethylthioether derivative.

Oxidation to Sulfone

Oxidation of the thioether to the sulfone is achieved using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C to room temperature. Alternative oxidants like Oxone® (in MeOH/H₂O) have been reported but result in lower yields (≤75%) compared to mCPBA (85–90%).

Final Esterification and Protecting Group Removal

The methyl ester is introduced early in the synthesis to enhance solubility during intermediate purification. Deprotection of the Boc group is performed under acidic conditions (e.g., HCl in dioxane), followed by re-esterification if necessary. Final purification via preparative HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity.

Analytical Characterization and Validation

Critical spectroscopic data for intermediates and the final compound are summarized below:

NMR Spectroscopy

High-Resolution Mass Spectrometry (HRMS)

Comparative Analysis with Alternative Methodologies

Alternative routes, such as Ullmann coupling for biphenyl formation or microwave-assisted sulfonation, have been explored but exhibit limitations:

| Method | Yield (%) | Purity (%) | Drawbacks |

|---|---|---|---|

| Suzuki-Miyaura | 72 | 95 | Requires anhydrous conditions |

| Ullmann Coupling | 58 | 88 | High catalyst loading |

| Microwave Sulfonation | 65 | 91 | Scalability issues |

The Suzuki-Miyaura approach remains superior in terms of yield and functional group tolerance.

Industrial-Scale Considerations

For kilogram-scale production, continuous flow chemistry has been proposed to enhance reaction control and reduce purification steps. A patented protocol describes the use of microreactors for the Boc protection step, reducing reaction time from 18 hours to 2 hours and improving yield to 89%.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.